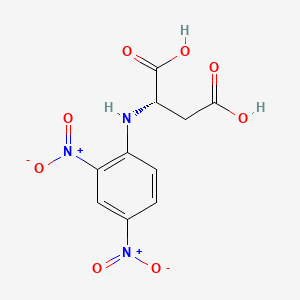

2,4-Dinitrophenyl-L-aspartic acid

説明

Historical Development of Dinitrophenyl Derivatization in Biochemical Analysis

The pioneering work of Frederick Sanger in the 1940s and 1950s revolutionized the field of biochemistry. youtube.comyoutube.com He developed the use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent, to label the N-terminal amino acids of peptides and proteins. youtube.comnobelprize.org This method was instrumental in his successful determination of the complete amino acid sequence of insulin, a landmark achievement that earned him the Nobel Prize in Chemistry in 1958. youtube.comnih.gov The reaction of FDNB with the free amino group of an amino acid forms a stable, yellow-colored DNP-amino acid derivative. nobelprize.org These derivatives can be separated and identified using techniques like partition chromatography, allowing for the systematic elucidation of protein structure. nobelprize.org This foundational work laid the groundwork for modern proteomics and the broader understanding of protein function. nih.gov

Significance of Aspartic Acid in Biological Systems and its Derivatized Forms

Aspartic acid is a non-essential amino acid, meaning the human body can synthesize it. rochester.edunews-medical.net It exists in two isomeric forms: L-aspartic acid and D-aspartic acid. creative-peptides.com L-aspartic acid is one of the 22 proteinogenic amino acids, serving as a fundamental building block for proteins. wikipedia.org It plays a critical role in various metabolic pathways, including the urea (B33335) cycle, gluconeogenesis, and the synthesis of other amino acids and nucleotides. wikipedia.orgnih.gov D-aspartic acid, while not typically used for protein synthesis, is involved in the nervous and endocrine systems, acting as a neurotransmitter or neuromodulator and playing a role in hormone regulation. news-medical.netcreative-peptides.comwikipedia.org

The derivatization of aspartic acid is a common practice in analytical biochemistry. For instance, its conversion to various ester or N-substituted derivatives facilitates its use in the synthesis of dipeptide sweeteners. chemicalbook.comresearchgate.net Furthermore, derivatization with fluorescent tags or other reagents enhances its detection in complex biological samples. nih.govnih.gov

Scope and Research Focus on 2,4-Dinitrophenyl-L-Aspartic Acid

The specific compound, this compound, is a direct product of the Sanger reaction applied to L-aspartic acid. Research on this particular derivative has been integral to the broader field of amino acid analysis. Its distinct properties, conferred by the DNP group, make it a valuable tool in chromatography and other analytical techniques for the precise identification and quantification of L-aspartic acid in various biological contexts. While the parent compound, 2,4-dinitrophenol (B41442) (DNP), has been studied for its effects on cellular metabolism, it is important to distinguish this from the research focus on the amino acid derivative, which is primarily centered on its utility as an analytical standard and labeled molecule. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O8 |

| Molecular Weight | 299.19 g/mol |

| CAS Number | 26289-22-5 |

Data sourced from PubChem CID 82121 nih.govsigmaaldrich.com

The derivatization of amino acids, including L-aspartic acid, with reagents like 2,4-dinitrofluorobenzene (DNFB) or the related compound 2,4-dinitrophenylhydrazine (B122626) (DNPH) for carbonyl compounds, significantly enhances their detection in analytical methods such as high-performance liquid chromatography (HPLC). nih.govnih.govresearchgate.net This improved detection is crucial for the accurate analysis of amino acids in various matrices. science.gov

特性

IUPAC Name |

2-(2,4-dinitroanilino)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O8/c14-9(15)4-7(10(16)17)11-6-2-1-5(12(18)19)3-8(6)13(20)21/h1-3,7,11H,4H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBRVQFBZHIBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26289-22-5, 7683-81-0 | |

| Record name | 2,4-Dinitrophenyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dinitrophenyl)-L-aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DINITROPHENYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJI96J4Q25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Applications and Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of DNP-amino acids, enabling their separation and quantification from complex mixtures. Various chromatographic techniques have been refined to handle the specific properties of these derivatives.

High-Performance Liquid Chromatography (HPLC) Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for amino acid analysis, often requiring a derivatization step to improve the chromatographic behavior and detectability of the analytes. springernature.comcreative-proteomics.com Pre-column derivatization, where the amino acids are modified before entering the HPLC column, is a widely adopted approach. springernature.comactascientific.com

Pre-column derivatization of L-aspartic acid to form DNP-L-aspartic acid is a well-established method. nih.gov The reaction involves treating the amino acid with Sanger's reagent (DNFB). creative-biolabs.com This process is typically carried out under controlled temperature and pH conditions to ensure a complete and stable reaction, resulting in a derivative that can be readily analyzed. creative-proteomics.com The stability of the resulting DNP-amino acid is a critical factor; for instance, DNP-glycine has been shown to be relatively stable in an acidic medium in the dark but decomposes more rapidly when exposed to light or in an alkaline medium. researchgate.net

Recent advancements have focused on automating this process. "Just-in-time" derivatization, where the reaction occurs immediately before injection into the HPLC system, helps to standardize reaction times for all samples. nih.gov An innovative approach, termed in-needle Pre-column Derivatization for Amino acid Quantification (iPDAQ), has further streamlined this by performing the derivatization directly within the injection needle. nih.gov This method significantly reduces reagent consumption and increases sample throughput by eliminating the need for separate reaction vials. nih.gov

Other reagents are also used for pre-column derivatization of amino acids, each with its own set of advantages and disadvantages. These include Phenylisothiocyanate (PITC), Dansyl Chloride, 9-fluorenyl-methyl-chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). creative-proteomics.comactascientific.com

The separation of DNP-L-aspartic acid and other DNP-amino acids by reversed-phase HPLC is highly dependent on the mobile phase composition and the stationary phase of the column. Optimization of these parameters is key to achieving high resolution. A common approach involves using a gradient elution with a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724). nih.gov For example, a linear gradient of acetonitrile in a trifluoroacetate (B77799) buffer has been successfully used to resolve a complex mixture of DNP-amino acids. nih.gov The pH of the mobile phase is also a critical factor, as it affects the ionization state and, consequently, the retention of the DNP-amino acids. researchgate.net The choice of a reversed-phase column, typically a C18 column, provides a nonpolar stationary phase that interacts with the nonpolar DNP group of the derivative.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

For enhanced sensitivity and selectivity, Ultra-High Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique. nih.gov This method allows for the quantification of L-aspartic acid, often without the need for derivatization, by directly measuring the mass-to-charge ratio of the analyte. nih.gov However, derivatization can still be employed to improve chromatographic separation and ionization efficiency. In the context of analyzing DNP-derivatives, UPLC-MS/MS can provide highly specific detection by monitoring the fragmentation of the DNP-L-aspartic acid molecule. coresta.org This is particularly useful for analyzing complex biological samples where co-eluting compounds might interfere with UV detection. nih.govresearchgate.net A UPLC-MS/MS method has been developed for the quantification of L-aspartic acid and L-asparagine in human plasma, demonstrating the high accuracy and precision of this technique. nih.gov

Table 1: UPLC-MS/MS Method Parameters for L-aspartic acid Analysis

| Parameter | Value |

|---|---|

| Column | Imtakt Intrada amino acid analysis column |

| Mobile Phase | 25 mM ammonium (B1175870) formate (B1220265) and 0.5% formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Total Run Time | 15 min |

| Intra-day Accuracy | 96.62–106.0% |

| Inter-day Accuracy | 97.66–105.4% |

| Intra-day Precision (CV%) | 0.28–2.64% |

| Inter-day Precision (CV%) | 1.58–3.86% |

Data sourced from a study on the development of a UPLC-MS/MS method for determining plasma levels of L-aspartic acid and L-asparagine. nih.gov

Planar Chromatography (HPTLC and PPEC) for Diastereomeric Separation

Planar chromatography techniques, such as High-Performance Thin-Layer Chromatography (HPTLC) and Pressurized Planar Electrochromatography (PPEC), offer alternative methods for the separation of DNP-amino acid derivatives. akjournals.com These techniques are particularly useful for the separation of diastereomers. When L-aspartic acid is derivatized with a chiral reagent, such as N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (a Marfey's reagent analog), two diastereomers are formed (L-L and D-L). nih.gov HPTLC and PPEC on a reversed-phase plate can effectively separate these diastereomers. akjournals.com The separation in PPEC is influenced by both partition and electrophoretic effects, providing a different selectivity compared to HPTLC, which relies solely on partition. akjournals.com

Spectroscopic Characterization and Detection Methods

The 2,4-dinitrophenyl group imparts strong UV-visible absorption properties to the L-aspartic acid derivative, which is the basis for its spectroscopic detection. The absorption maximum of DNP derivatives is typically around 340-360 nm. researchgate.netnih.gov The exact wavelength of maximum absorbance can be influenced by the pH of the solution. researchgate.net For instance, the absorption spectra of 2,4-dinitrophenol (B41442), a related compound, show different maxima at pH ~3 and pH ~7. researchgate.net This property allows for sensitive detection in HPLC using a UV detector. The limit of detection for DNP-amino acids using HPLC with UV detection can be as low as 50 picomoles. nih.gov

UV-Vis Spectrophotometric Detection of DNP Chromophore

The attachment of the 2,4-dinitrophenyl (DNP) group to L-aspartic acid introduces a strong chromophore, which is a part of the molecule responsible for its color by absorbing light in the ultraviolet-visible (UV-Vis) region. researchgate.net This property is fundamental to the detection and quantification of DNP-amino acids.

The DNP group, containing substituted aniline (B41778) and nitro chromophore groups, significantly increases the UV absorbance of the otherwise weakly absorbing amino acid. researchgate.net Aromatic amino acids like tryptophan and tyrosine are primarily responsible for the UV absorbance of proteins, typically with peaks around 280 nm. jordilabs.com However, many amino acids lack strong UV absorption in their native state. researchgate.net Derivatization with DNP circumvents this limitation.

The UV-Vis spectrum of DNP derivatives is characterized by distinct absorption maxima. For instance, DNP-derivatives of amino acids generally exhibit significant absorbance, which can be exploited for their quantification. researchgate.net The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and pH.

| Compound Group | Typical UV Absorbance Range (nm) | Reference |

| DNP-Amino Acids | ~360 | nih.gov |

| Aromatic Amino acids (Trp, Tyr) | 260 - 280 | jordilabs.com |

This table provides a general comparison of the UV absorbance ranges for DNP-derivatized amino acids and native aromatic amino acids.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like 2,4-Dinitrophenyl-L-aspartic acid. libretexts.org It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the molecule. nih.govlibretexts.org

For N-DNP derivatives of α-amino acids, there are established rules that correlate the stereochemistry of the amino acid to the sign of the Cotton effects observed in the CD spectrum, particularly at the longest wavelength band around 400 nm. nih.gov This allows for the determination of the absolute configuration (D or L) of the amino acid.

The CD spectra of DNP-α-amino acids can provide insights into their conformation in solution. nih.gov The technique is sensitive to structural changes, making it useful for monitoring interactions and conformational dynamics. libretexts.org For example, the CD spectra of DNP derivatives have been used for the conformational analysis of both cyclic and linear peptides. nih.gov The combination of CD with other techniques like HPLC can be a powerful tool for the chiral analysis of amino acids. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the molecular identification and structural elucidation of compounds like this compound. It provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for precise identification and characterization. nih.govrsc.org

Negative Ion Chemical Ionization (NICI) Mass Spectrometry

Negative Ion Chemical Ionization (NCI) is a soft ionization technique in mass spectrometry that is particularly advantageous for compounds with high electron affinity, such as those containing nitro groups. shimadzu.com In NCI, reagent gases are used to produce thermal electrons which are then captured by the analyte molecules to form negative ions. shimadzu.comnih.gov

For DNP derivatives, the two electron-withdrawing nitro groups on the benzene (B151609) ring make the molecule highly susceptible to electron capture, leading to selective and sensitive ionization. longdom.org This results in the formation of stable negative ions, often the molecular anion or a fragment resulting from the loss of a proton ([M-H]⁻). nih.gov The high sensitivity of NCI for such compounds allows for their detection at very low concentrations. shimadzu.com The fragmentation patterns observed in NCI can provide structural information, although it is generally a softer ionization method compared to electron impact (EI). longdom.org

Electrospray Ionization (ESI) and Collisionally Activated Dissociation (CAD) Studies

Electrospray Ionization (ESI) is another soft ionization technique widely used for the analysis of biomolecules, including amino acids and their derivatives. nih.govnih.gov ESI allows for the transfer of ions from solution into the gas phase, making it compatible with liquid chromatography (LC). nih.gov In the context of this compound, ESI-MS can be used to generate protonated or deprotonated molecular ions, depending on the polarity of the voltage applied.

Collisionally Activated Dissociation (CAD), also known as Collision-Induced Dissociation (CID), is a tandem mass spectrometry (MS/MS) technique used to fragment ions and obtain structural information. nih.govnih.gov In CAD, the precursor ion of interest (e.g., the molecular ion of DNP-L-aspartic acid) is isolated and then subjected to collisions with an inert gas. This induces fragmentation, and the resulting product ions are analyzed. The fragmentation patterns are often predictable and can be used to confirm the identity of the compound and to elucidate its structure. For example, studies on protonated α-amino acids using high-resolution ESI-MS/MS with CID have allowed for the identification of previously unreported fragmentation products and a clearer understanding of their fragmentation reactions. nih.gov

Enantiomeric Resolution of Amino Acids Using DNP Reagents

The separation of enantiomers, a process known as chiral resolution, is crucial in many fields, particularly in pharmaceuticals and biochemistry, as different enantiomers of a molecule can have vastly different biological activities. nih.govlibretexts.org Derivatization of amino acids with reagents like 2,4-dinitrofluorobenzene (DNFB) plays a significant role in facilitating their enantiomeric resolution. nih.gov

Principles of Diastereomer Formation with Chiral DNP Reagents

The fundamental principle behind the resolution of enantiomers is their conversion into diastereomers. libretexts.orglibretexts.org Enantiomers have identical physical properties, making their direct separation difficult. libretexts.org Diastereomers, on the other hand, have different physical properties and can be separated by standard techniques like crystallization or chromatography. libretexts.orgpharmacy180.com

When a racemic mixture of an amino acid (containing both D and L enantiomers) is reacted with a single enantiomer of a chiral derivatizing agent, a mixture of diastereomers is formed. libretexts.orgnih.gov For instance, reacting a DL-amino acid mixture with a chiral DNP reagent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, a derivative of Marfey's reagent), results in the formation of two diastereomers: D-amino acid-L-FDAA and L-amino acid-L-FDAA. nih.gov

These diastereomers can then be separated, for example, by reversed-phase high-performance liquid chromatography (HPLC). nih.govnih.gov After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the amino acid. This strategy allows for the effective resolution of amino acid enantiomers. libretexts.org

| Reactants | Products | Relationship | Separable by |

| DL-Amino Acid + Chiral DNP Reagent (e.g., L-FDAA) | D-Amino Acid-L-FDAA + L-Amino Acid-L-FDAA | Diastereomers | Chromatography, Crystallization |

This table illustrates the principle of diastereomer formation for chiral resolution.

Comparative Analysis of Chiral DNP Reagents (e.g., Marfey's Reagent Analogs)

The precise differentiation and quantification of amino acid enantiomers (D- and L-forms) are critical in many fields, from pharmacology to geochemistry. The use of chiral derivatizing reagents is a cornerstone of this analytical challenge. Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA), was a landmark development in 1984 for the indirect chiral resolution of amino acids. mdpi.comnih.gov It reacts with amino groups to create diastereomers that can be separated using standard reversed-phase high-performance liquid chromatography (HPLC). mdpi.comnih.govresearchgate.net

Following the success of Marfey's reagent, researchers have developed various structural analogs to enhance separation efficiency, sensitivity, and applicability to a wider range of amino acids. nih.govresearchgate.net These analogs are typically synthesized by substituting the L-alanine amide portion of Marfey's reagent with different L- or D-amino acid amides, using 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) as the core structure. researchgate.netnih.govresearchgate.net

One of the most effective and widely used analogs is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). Studies have demonstrated that L-FDLA offers higher sensitivity and achieves better separation for the resulting diastereomeric amino acid derivatives when compared to the original L-FDAA. mdpi.comnih.gov The increased hydrophobicity of the leucine (B10760876) moiety in L-FDLA contributes to improved chromatographic resolution. nih.gov

Another innovative analog is 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA). This reagent has proven particularly useful for the separation and identification of complex stereoisomers, such as those of isoleucine, which can be challenging to resolve with other methods. jst.go.jp The development of these analogs provides analysts with a toolkit to optimize separations based on the specific amino acids of interest and the sample matrix.

The choice of reagent can significantly impact the outcome of the analysis. For instance, while standard formic acid-based mobile phases on reverse-phase columns may not separate all 19 DL-amino acid pairs derivatized with Marfey's reagent, a water/acetonitrile/ammonium acetate (B1210297) solvent system at a pH of 6.5 has been shown to resolve all pairs successfully. nih.gov

| Reagent Name (Abbreviation) | Chiral Auxiliary | Key Advantages | Primary Applications |

|---|---|---|---|

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA, Marfey's Reagent) | L-Alanine Amide | Pioneering reagent, widely documented. mdpi.comnih.gov | General chiral amino acid analysis. nih.govresearchgate.net |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) | L-Leucine Amide | Higher sensitivity and superior separation compared to L-FDAA. mdpi.comnih.gov | Quantification of D- and L-amino acids in biological samples. mdpi.com |

| 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) | L-Valine-N,N-dimethylethylenediamine-amide | Effective for separating complex stereoisomers like isoleucine. jst.go.jp | Analysis of peptides containing racemized and isomerized amino acids. jst.go.jp |

Method Validation for D- and L-Amino Acid Quantification

The validation of analytical methods is essential to ensure the reliability, accuracy, and precision of quantitative data for D- and L-amino acids. springernature.com This process involves evaluating several key parameters as stipulated by international guidelines. springernature.com For methods employing derivatization with reagents like L-FDLA followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), validation demonstrates the method's fitness for its intended purpose. mdpi.comnih.gov

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, such as other amino acids or matrix components. The use of LC-MS/MS provides high specificity due to the selection of specific precursor-to-product ion transitions for each derivatized amino acid. nih.govmdpi.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range is critical. For D- and L-amino acid analysis, linearity is often demonstrated over a wide concentration range, for example, from nanomolar to micromolar levels. nih.govnih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. In a validated method for D- and L-amino acids, accuracy was reported to be between -12.84% and 12.37%, with intraday and interday precision being less than 15%. nih.gov Another study reported average relative standard deviations of 5.5% and 6.1%, indicating high precision. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov Validated methods have achieved impressive sensitivity, with LOQs for L-amino acids in the range of 5–56.25 µM and for D-amino acids as low as 0.625–500 nM in human serum. nih.gov Another LC-MS/MS method reported a quantification limit of 12.5 or 62 ng/mL for 18 free amino acids. mdpi.com

Stability: The stability of the derivatized analytes under various conditions (e.g., room temperature, storage) is also assessed. Marfey's derivatized analytes have been shown to be stable for at least 24 hours at room temperature, which is crucial for handling larger batches of samples. nih.gov

A significant challenge in the analysis of D-amino acids is preventing artificial racemization (the conversion of L-forms to D-forms) during sample preparation, particularly during acid hydrolysis of proteins. mdpi.com A validated approach to overcome this is the use of deuterated hydrochloric acid (DCl) for hydrolysis. Any amino acid that undergoes racemization during this process will incorporate a deuterium (B1214612) atom, resulting in a +1 Dalton mass increase, allowing it to be distinguished and excluded from the quantification of the native D-amino acids by mass spectrometry. mdpi.comnih.gov

| Validation Parameter | Typical Performance Metric | Reference |

|---|---|---|

| Linearity Range | 5 to 2000 µM | nih.gov |

| Accuracy | -12.84% to +12.37% | nih.gov |

| Precision (RSD) | <15% (intraday and interday) | nih.gov |

| Precision (Average RSD) | 5.5% to 6.1% | mdpi.com |

| Limit of Quantification (LOQ) - L-Amino Acids | 5 - 56.25 µM | nih.gov |

| Limit of Quantification (LOQ) - D-Amino Acids | 0.625 - 500 nM | nih.gov |

| Limit of Quantification (LOQ) - General | 12.5 or 62 ng/mL | mdpi.com |

Biochemical and Enzymatic Research Applications

Investigation of Enzyme-Substrate Interactions and Inhibition Mechanisms

The study of enzyme kinetics and mechanisms often relies on modified substrates that allow for the monitoring of catalytic activity. The introduction of the DNP group to L-aspartic acid creates a compound that can be used to probe the active sites of specific enzymes.

L-aspartic acid is a non-essential amino acid central to numerous metabolic pathways, including the urea (B33335) cycle, purine-nucleotide cycle, and the synthesis of proteins and other amino acids. nih.govnih.gov It is synthesized in mitochondria from oxaloacetate and glutamate (B1630785) and is crucial for linking the catabolism of amino acids with glycolysis and gluconeogenesis. nih.gov The metabolism of aspartic acid is tightly regulated, involving transport across mitochondrial membranes and enzymatic conversion by aminotransferases. nih.gov D-aspartic acid, formed by the racemization of L-Asp, also plays significant roles, particularly in the neuroendocrine system, where it is involved in hormone synthesis and release. nih.govresearchgate.net While direct studies using 2,4-Dinitrophenyl-L-aspartic acid to trace these specific pathways are not extensively documented, derivatives like this are instrumental in analytical methods, such as high-performance liquid chromatography (HPLC), used to separate and quantify amino acids and their metabolites from biological samples. researchgate.net

The dinitrophenyl group is a known entity in the study of enzyme mechanisms, particularly proteases. Aspartyl proteases, for instance, are a class of enzymes that utilize two aspartic acid residues in their active site to catalyze the cleavage of peptide bonds. youtube.com The mechanism involves one protonated and one deprotonated aspartate residue acting as a general acid and general base, respectively. youtube.com

The introduction of a DNP group to a substrate can interfere with or report on this process. In fluorogenic substrates, a DNP group can act as a quencher for a fluorescent reporter. When the enzyme cleaves the substrate, the quencher is separated from the fluorophore, resulting in a measurable increase in fluorescence. This principle is used to determine the proteolytic activity of enzymes like aspartyl proteinases. nih.gov The DNP-containing fragment's absorption can also be measured directly to quantify enzyme activity. nih.gov While not specific to DNP-L-aspartic acid, this illustrates the molecular mechanism by which DNP-derivatized molecules serve as tools in enzymology.

The characterization of enzymes involves determining their activity, substrate specificity, and kinetic parameters. DNP-containing substrates are valuable in this context. For example, fluorogenic substrates incorporating a DNP group have been developed to create highly sensitive assays for enzymes like renin, an aspartyl protease. nih.gov By systematically modifying the peptide sequence and the position of the DNP quencher, researchers can optimize substrates to achieve high signal-to-noise ratios, enabling the detection of very low enzyme concentrations. nih.gov

A method for determining the activity of various aspartyl proteinases, including pepsin and chymosin, utilizes the chromophoric properties of the DNP group. nih.gov After enzymatic cleavage of a DNP-containing substrate, the resulting DNP-peptide fragment can be separated and quantified spectrophotometrically, providing a simple and effective way to measure enzyme activity. nih.gov This approach highlights how DNP-derivatized compounds, in principle including DNP-L-aspartic acid, can be employed in the functional characterization of enzymes.

Interactive Table: Enzyme Assays Using DNP-Containing Substrates

| Enzyme Class | Principle of Assay | Measured Product | Reference |

| Aspartyl Protease (e.g., Renin) | Intramolecular fluorescence quenching | Fluorescent fragment | nih.gov |

| Aspartyl Protease (e.g., Pepsin) | Chromophoric detection | DNP-containing peptide fragment | nih.gov |

Applications in Metabolic Pathway Analysis (Non-Human)

In plant science, a related but distinct compound, the aspartic acid conjugate of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), is used to study plant hormone pathways. Although structurally different from this compound, these studies are often discussed in the context of modified aspartic acid molecules.

The synthetic auxin 2,4-D is widely used as a herbicide and serves as a traceable analog to investigate the metabolism and signaling of the natural plant hormone indole-3-acetic acid (IAA). nih.govresearchgate.net When plants are treated with 2,4-D, they metabolize it into various forms, primarily through conjugation with amino acids and glucose. nih.gov The aspartic acid conjugate, 2,4-D-Aspartic Acid (2,4-D-Asp), is a major metabolite, representing a significant portion of the amide-linked conjugates found in treated plants. nih.gov By tracking the formation and conversion of 2,4-D-Asp, researchers can gain insights into the broader metabolic pathways that plants use to manage and detoxify xenobiotics as well as regulate natural hormone levels.

Auxin levels in plants are tightly controlled through a balance of biosynthesis, transport, degradation, and conjugation. wendyannpeer.combiologists.com The conjugation of auxins to amino acids is a key homeostatic mechanism. Studies in Arabidopsis thaliana have shown that 2,4-D-Asp and 2,4-D-Glutamic acid (2,4-D-Glu) are not dead-end products but rather reversible forms within the plant's metabolic network. nih.gov They can be converted back into free, active 2,4-D, effectively acting as a storage form that can be mobilized when needed. nih.gov However, the conjugated forms themselves show some biological activity, though it is generally less potent than the free auxin. nih.gov For example, 2,4-D-Asp has a weaker effect on inhibiting primary root growth compared to 2,4-D-Glu and free 2,4-D. nih.govresearchgate.net This research demonstrates that the formation of amino acid conjugates like 2,4-D-Asp is a critical component of auxin homeostasis, allowing the plant to modulate the levels of active hormone in response to developmental and environmental signals.

Interactive Table: Effects of 2,4-D and its Conjugates on Arabidopsis Root Growth

| Compound | Concentration for Growth Inhibition | Relative Potency | Role in Homeostasis | Reference |

| 2,4-D | ~0.05 µM | High | Active Form | researchgate.net |

| 2,4-D-Glutamic Acid | ~0.5 µM | Medium | Reversible Conjugate | nih.govresearchgate.net |

| 2,4-D-Aspartic Acid | >0.5 µM | Low | Reversible Conjugate | nih.govresearchgate.net |

Insights into D-Amino Acid Catabolism by D-Amino Acid Oxidase (DDO)tandfonline.com

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the breakdown of D-amino acids through oxidative deamination. nih.govscispace.com This process converts D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. patsnap.comwikipedia.org While DAAO is highly specific for D-isomers of amino acids and is largely inactive towards L-isomers, compounds like this compound can be valuable tools in studying the enzyme's function and the broader pathways of D-amino acid catabolism. scispace.com

The study of DAAO is significant as it regulates the levels of D-amino acids, such as D-serine, which are involved in critical physiological processes, including neurotransmission. nih.govpatsnap.com D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and imbalances in its levels have been linked to neurological conditions. nih.govportlandpress.com Therefore, inhibitors of DAAO are of great interest for their therapeutic potential. patsnap.comnih.gov

While this compound itself is not a primary substrate for DAAO, its structural similarity to potential substrates and inhibitors allows it to be used in several research applications:

Control Compound: In assays screening for DAAO inhibitors, this compound can serve as a negative control. Since DAAO is stereospecific for D-amino acids, the L-isomer derivative is not expected to show significant interaction with the enzyme's active site. scispace.com This helps to validate that any observed inhibitory activity from test compounds is specific and not due to non-specific effects.

Probing the Active Site: By comparing the (non-)interaction of L-amino acid derivatives like DNP-L-aspartic acid with the binding of their D-counterparts, researchers can gain insights into the steric and electronic requirements of the DAAO active site. This information is crucial for the rational design of potent and selective DAAO inhibitors. portlandpress.com

Investigating Related Enzymes: While DAAO has a preference for neutral D-amino acids, other oxidases, such as D-aspartate oxidase (DDO), are specific for acidic D-amino acids. nih.gov DNP-L-aspartic acid could potentially be used in comparative studies to probe the specificity and mechanisms of these related but distinct enzymes involved in D-amino acid catabolism.

The process of D-amino acid catabolism is a key detoxification pathway in many organisms. tandfonline.com It involves the oxidative deamination of D-amino acids to their corresponding α-keto acids, which can then enter central metabolic pathways like the citric acid cycle. tandfonline.com Understanding the enzymes that mediate this process, such as DAAO, is fundamental to both biochemistry and medicine.

Protein Interaction Studies (Non-Human)

DNP-Amino Acid Derivatives in Biochemical Assaysvedantu.com

Dinitrophenyl (DNP) derivatives of amino acids, including DNP-L-aspartic acid, are valuable reagents in a variety of biochemical assays designed to study protein interactions. The DNP group serves as a versatile tag or hapten that can be readily detected, making it useful for both qualitative and quantitative assessments of molecular binding.

One common application is in enzyme-linked immunosorbent assays (ELISA). In this context, a DNP-derivatized molecule can be immobilized on a solid support. The binding of a protein of interest to this molecule can then be detected using an anti-DNP antibody conjugated to a reporter enzyme. This setup allows for the sensitive detection and quantification of the protein-ligand interaction. synabs.be

Another application is in affinity chromatography. A DNP-amino acid can be coupled to a chromatography resin to create an affinity matrix. This matrix can then be used to selectively capture and purify proteins that bind to the DNP-amino acid from a complex mixture. The bound proteins can subsequently be eluted and identified, providing insights into their binding specificity.

Furthermore, DNP-amino acid derivatives are utilized in studying enzyme kinetics and inhibition. For instance, in an assay for D-amino acid oxidase, the product α-keto acid can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored product that can be quantified spectrophotometrically. nih.govfrontiersin.org This allows for the measurement of enzyme activity and the evaluation of potential inhibitors.

| Assay Type | Application of DNP-Amino Acid Derivative | Purpose |

| ELISA | Immobilized DNP-ligand | To detect and quantify the binding of a protein to the ligand. |

| Affinity Chromatography | DNP-ligand coupled to a resin | To purify proteins that specifically bind to the DNP-ligand. |

| Enzyme Activity Assay | Derivatization of product with DNPH | To quantify the enzymatic reaction rate and study inhibition. nih.govfrontiersin.org |

These assays are not limited to a single DNP-amino acid and can be adapted using various derivatives to probe a wide range of protein-ligand interactions.

Terminal Amino Acid Analysis of Peptides and Proteinsnih.gov

A classic application of dinitrophenylation in biochemistry is the determination of the N-terminal amino acid of a peptide or protein, a method pioneered by Frederick Sanger. creative-biolabs.comcreative-biolabs.com This technique utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, which reacts with the free α-amino group of the N-terminal amino acid. gbiosciences.comvaia.com

The process involves the following key steps:

Derivatization: The peptide or protein is reacted with DNFB under mildly alkaline conditions. The nucleophilic N-terminal amino group attacks the DNFB molecule, displacing the fluorine atom and forming a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide. creative-biolabs.comvaia.com

Hydrolysis: The DNP-peptide is then subjected to acid hydrolysis, which cleaves all the peptide bonds, releasing the individual amino acids.

Identification: The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis. vedantu.comnih.gov The resulting DNP-amino acid can be separated from the other free amino acids, typically by chromatography, and identified by comparing its properties to known DNP-amino acid standards. nih.gov

This method was instrumental in the first-ever sequencing of a protein, insulin, a landmark achievement that earned Sanger a Nobel Prize. creative-biolabs.com While modern techniques like Edman degradation and mass spectrometry are now more commonly used for protein sequencing, Sanger's method remains a foundational concept in biochemistry. creative-biolabs.comvaia.com An isotopic modification of this method has also been developed to aid in peptide sequencing by tandem mass spectrometry. nih.gov

| Step | Procedure | Rationale |

| 1. Derivatization | React peptide with 1-fluoro-2,4-dinitrobenzene (DNFB) at alkaline pH. | DNFB specifically labels the free α-amino group at the N-terminus. gbiosciences.com |

| 2. Hydrolysis | Treat the DNP-peptide with strong acid (e.g., 6M HCl) and heat. | Cleaves all peptide bonds to release individual amino acids. creative-biolabs.com |

| 3. Identification | Separate the DNP-amino acid from the mixture using chromatography. | The stable, colored DNP-tag allows for the identification of the original N-terminal residue. creative-biolabs.comnih.gov |

Derivatization for Immunological Studies (e.g., Antigenic Determinants)frontiersin.org

In the field of immunology, the 2,4-dinitrophenyl (DNP) group is a widely used model hapten. synabs.benih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. DNP derivatives of amino acids, including DNP-L-aspartic acid, can be conjugated to carrier proteins to create immunogens that are used to study the fundamental principles of the immune response.

When a DNP-protein conjugate is introduced into an animal, it stimulates the production of antibodies that are specific for the DNP hapten. oup.comsemanticscholar.org These anti-DNP antibodies can then be used in a variety of immunological assays. For example, they are frequently employed as isotype controls in experiments like flow cytometry and immunohistochemistry to establish baseline readings and control for non-specific antibody binding. synabs.be

The use of DNP as a hapten has been instrumental in understanding:

Antibody Specificity: By using different DNP-amino acid derivatives, researchers can investigate the fine specificity of antibody binding sites. nih.gov

Immune Cell Activation: DNP-carrier conjugates are used to study the activation of B cells and T cells and the cooperative interactions between them. semanticscholar.org

Humoral Immune Response: The production of anti-DNP antibodies over time allows for the study of the primary and secondary immune responses, including affinity maturation. oup.comnih.gov

Some DNP-amino acid preparations have been shown to be immunogenic on their own, inducing delayed-type hypersensitivity and antibody production without conjugation to a large carrier. nih.govnih.gov This has led to further investigations into the molecular requirements for immunogenicity. The ability to generate a robust and specific immune response to the DNP group makes it an invaluable tool in non-human immunological research. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanics (QM) and molecular dynamics (MD) are the cornerstones of modern computational chemistry. QM methods, like Density Functional Theory, are used to study the electronic structure and energetics of molecules, while MD simulations model the physical movements of atoms and molecules over time.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the reaction mechanisms of molecules like N-(2,4-dinitrophenyl)amino acids.

Studies on analogous compounds, such as N-(2,4-dinitrophenyl)alanine and phenylalanine, have utilized DFT to understand their fragmentation in the gas phase. nih.govnih.gov These investigations, supported by tandem mass spectrometry experiments, show that the deprotonated molecules ([M - H]⁻) dissociate through a sequential elimination of carbon dioxide (CO₂) and water (H₂O). nih.gov DFT calculations are employed to map the potential energy surface for this fragmentation, helping to confirm the proposed stepwise mechanism. nih.gov This approach involves optimizing the geometries of reactants, intermediates, and products, and locating the transition state structures that connect them. The calculated energy barriers for different potential pathways allow researchers to determine the most favorable reaction mechanism. researchgate.net The gas-phase cyclization reactions that precede fragmentation are also modeled using DFT, revealing them to be analogous to base-catalyzed cyclization in solution. nih.govresearchgate.net

The key findings from these DFT studies include:

Stepwise Fragmentation: The loss of 62 atomic mass units is not a single event but a stepwise loss of CO₂ (44 u) followed by H₂O (18 u). nih.gov

Cyclization: The fragmentation is preceded by a gas-phase cyclization, forming a benzimidazole-N-oxide derivative. nih.govnih.gov

Energetic Favorability: DFT calculations provide the relative enthalpies of formation for intermediates and transition states, confirming the energetic feasibility of the proposed pathway. nih.gov

The hydrolysis of the amide bond in 2,4-Dinitrophenyl-L-aspartic acid is a critical reaction. Understanding its pathway requires modeling the molecule's interaction with a solvent environment, typically water. Ab initio molecular dynamics (AIMD) is a method that simulates the movement of atoms based on forces calculated "from first principles" using electronic structure theory, providing a powerful tool for studying chemical reactions in the condensed phase. mdpi.com

While specific AIMD/MM studies on the hydrolysis of this compound are not prominent, the methodology has been applied to similar systems, such as the electrolysis of amino acids in water. mdpi.com In these simulations, the reactive species and solvent molecules are treated with quantum mechanics (QM), while the broader environment is handled by molecular mechanics (MM), creating an efficient and accurate AIMD/MM model. This approach can track ultra-fast reactions, including bond breaking and formation, and detail the role of individual solvent molecules in the reaction mechanism. mdpi.com For hydrolysis, an AIMD/MM simulation could model the nucleophilic attack of a water molecule on the carbonyl carbon and the subsequent proton transfers that lead to the cleavage of the C-N bond.

Studies on the hydrolysis of related dinitrophenyl compounds, such as 2,4-dinitrophenyl phosphate, show that the reaction rate is sensitive to the polarity of the environment, a factor that can be explicitly modeled in AIMD simulations. researchgate.net

Conformational Analysis and Stereochemical Impact

The introduction of a 2,4-dinitrophenyl (DNP) group onto the L-aspartic acid molecule has profound effects on its shape and stereochemistry.

Derivatization of an amino acid with the bulky and planar 2,4-dinitrophenyl group imposes significant steric constraints, influencing the molecule's preferred conformation. The interaction between the phenyl ring and the amino acid backbone can restrict the rotation around single bonds, leading to a more defined three-dimensional structure.

X-ray crystallography studies on related N-dinitrophenyl substituted compounds, such as pyrazolines, provide insight into these structural impacts. acs.org These studies reveal how the dinitrophenyl group orients itself relative to the rest of the molecule and how intermolecular forces, such as hydrogen bonding and π-stacking, dictate the crystal packing. acs.orgresearchgate.net For this compound, the two nitro groups and the two carboxylic acid groups create multiple sites for intra- and intermolecular hydrogen bonding, which would play a crucial role in stabilizing its conformation in both solid and solution phases. researchgate.net Computational methods like DFT can be used to calculate the equilibrium geometries and rotational energy barriers to predict the most stable conformers. researchgate.net

The "L" in L-aspartic acid denotes its absolute configuration. The DNP group, being a strong chromophore (a part of a molecule responsible for its color), is useful in techniques that are sensitive to stereochemistry. While dinitrophenyl derivatives have long been used in chromatography to separate enantiomers, computational methods offer a way to predict the absolute configuration directly. nih.gov

This is often achieved by comparing experimentally measured chiroptical spectra, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), with spectra calculated computationally for each possible enantiomer (R and S). The absolute configuration is assigned by finding the best match between the experimental and the calculated spectrum. DFT calculations are the standard for predicting these spectra with high accuracy. The strong UV-Vis absorbance of the dinitrophenyl group makes the ECD spectrum particularly sensitive to the stereocenter's configuration, making this a robust method for stereochemical assignment.

Structure-Reactivity Relationship Modeling

The chemical structure of this compound is intrinsically linked to its reactivity. The electron-withdrawing properties of the two nitro groups are central to its chemical behavior, particularly in nucleophilic substitution reactions.

The nitro groups pull electron density away from the phenyl ring through resonance and inductive effects. This makes the corresponding 2,4-dinitrophenoxide an excellent, highly stable leaving group. This property is famously exploited in Sanger's reagent (1-fluoro-2,4-dinitrobenzene) for N-terminal amino acid sequencing. researchgate.net

Quantitative structure-reactivity relationships (QSRR) can be modeled by studying the kinetics of related reactions. For instance, studies on the acyl transfer reactions of 2,4-dinitrophenyl esters with various nucleophiles provide detailed mechanistic insights. mdpi.com These reactions are found to proceed through a stepwise addition-elimination mechanism, where the initial nucleophilic attack is typically the rate-determining step. mdpi.com

The sensitivity of the reaction rate to the electronic properties of substituents (on either the nucleophile or the leaving group) is quantified using linear free-energy relationships, such as the Brønsted and Hammett equations. The data from these studies can be compiled to illustrate these relationships.

| Substituent on Furoate (X) | Substituent on Phenoxide (Z) | kN (M-1s-1) |

|---|---|---|

| H | CH₃ | 2.13 x 10³ |

| H | H | 3.58 x 10³ |

| H | Cl | 1.08 x 10⁴ |

| Cl | CH₃ | 1.34 x 10⁴ |

| Cl | H | 2.18 x 10⁴ |

| Cl | Cl | 6.32 x 10⁴ |

Data adapted from a study on 2,4-dinitrophenyl 5-substituted-2-furoates, demonstrating the effect of substituents on second-order rate constants (kN). The trend shows that more electron-withdrawing substituents on the nucleophile (e.g., Cl vs. CH₃) and the acyl group increase the reaction rate, a classic example of a structure-reactivity relationship. mdpi.com

This type of analysis allows for the modeling and prediction of how changes in molecular structure will affect reaction rates and mechanisms, a fundamental concept in physical organic chemistry.

Elucidating Nucleophilic Aromatic Substitution Mechanisms

The primary reaction associated with the formation of DNP-amino acids is Nucleophilic Aromatic Substitution (SNAr). Computational chemistry has been pivotal in elucidating the intricate mechanisms of these reactions.

The widely accepted mechanism for SNAr reactions is a two-step addition-elimination sequence that proceeds through a discrete, non-aromatic intermediate known as a Meisenheimer complex. nih.gov Computational studies, often employing Density Functional Theory (DFT), meticulously map the reaction's progress. rsc.orgnih.gov These investigations analyze the Gibbs free energy profiles, identifying the structures of transition states and intermediates along the reaction pathway. rsc.org The first step typically involves the nucleophilic addition of the amino group to the electron-deficient aromatic ring, a process facilitated by the presence of strongly electron-withdrawing nitro groups. nih.gov This leads to the formation of the Meisenheimer adduct. nih.gov

Computational models have also revealed the role of other molecules in the reaction medium. For instance, in a studied reaction with pyrrolidine, calculations showed that an excess molecule of the nucleophile could act as a catalyst, facilitating the proton transfer required for the departure of the leaving group. nih.gov This level of mechanistic detail is crucial for optimizing reaction conditions and understanding the subtleties of DNP derivatization.

Predicting Reactivity Profiles of DNP-Amino Acids

Computational chemistry provides robust methods for predicting the reactivity of DNP-amino acids and related compounds. nih.govnih.gov By calculating various molecular properties and descriptors, scientists can forecast a molecule's behavior in chemical reactions. This predictive power is essential for designing new syntheses and understanding biological interactions.

A key approach involves establishing correlations between experimentally observed reactivity and computationally derived parameters. nih.gov For example, linear relationships have been found between reaction rate barriers (Gibbs free energy of activation) and calculated global reactivity indices like the Parr electrophilicity (ω) and molecular softness (S). nih.gov These indices provide a quantitative measure of a molecule's propensity to accept electrons, which is central to the SNAr mechanism.

Furthermore, local reactivity descriptors can pinpoint the most reactive sites within a molecule. nih.gov By calculating condensed electrophilicity indices for each atom, researchers can predict where a nucleophile is most likely to attack. nih.gov This is particularly useful in complex molecules where multiple reaction sites are possible. The table below illustrates key computational descriptors used to build a reactivity profile for DNP-amino acids.

| Descriptor Type | Calculated Parameter | Significance for Reactivity |

| Global Reactivity Indices | Parr Electrophilicity (ω) | Predicts the overall electrophilic nature of the DNP-ring; higher values suggest greater reactivity toward nucleophiles. nih.gov |

| Molecular Softness (S) | Indicates the polarizability of the molecule; correlates with the ease of deformation of the electron cloud during attack. nih.gov | |

| Thermodynamic Properties | Gibbs Free Energy of Activation (ΔG‡) | The calculated energy barrier for the reaction; lower values indicate a faster reaction rate. nih.gov |

| Local Reactivity Indices | Condensed Electrophilicity Index (ω+) | Identifies the specific carbon atom on the aromatic ring most susceptible to nucleophilic attack. nih.gov |

| Atomic Charges | Reveals the charge distribution across the molecule, highlighting electropositive carbons as likely reaction centers. | |

| Frontier Molecular Orbitals | LUMO Energy & Distribution | The energy and location of the Lowest Unoccupied Molecular Orbital indicate the molecule's ability to accept electrons and the site of attack. |

These predictive models are continuously refined and validated against experimental data. nih.gov They are invaluable not only in synthetic chemistry but also in fields like biochemistry, where they can help predict the binding affinities and interactions between DNP-amino acids and proteins. nih.govresearchgate.net

Future Directions in Research on 2,4 Dinitrophenyl L Aspartic Acid

Development of Novel Derivatization Reagents with Enhanced Properties

While 2,4-dinitrofluorobenzene (DNFB), the reagent used to synthesize DNP-amino acids, is historically significant, the future lies in developing new reagents optimized for modern analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS). researchgate.netcreative-proteomics.com The goal is to create derivatives that offer superior ionization efficiency, predictable fragmentation, and enhanced separation capabilities.

Research is moving towards reagents that react with multiple functional groups to increase hydrophobicity and basicity, thereby improving sensitivity in LC-MS/MS. rsc.org For instance, a novel method using 1-bromobutane (B133212) derivatizes the amino, carboxyl, and phenolic hydroxyl groups of amino acids, allowing for high-sensitivity detection with detection limits in the low femtomole range (5.4–91 fmol). rsc.org

Other advanced reagents have been developed to facilitate rapid and sensitive analysis. nih.gov These include:

3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS): This reagent allows for the derivatization of amines and amino acids under mild conditions, enabling analysis of over 100 analytes within 10 minutes using HPLC/ESI-MS/MS. nih.gov

5-bromonicotinic acid N-hydroxysuccinimide ester (BrNA-NHS): This reagent is used for N-terminal derivatization of peptides. The bromine isotopes (79Br and 81Br) create a characteristic doublet pattern in the mass spectrum, which simplifies the identification of N-terminal fragment ions and aids in amino acid sequencing. nih.gov

(S)-N-(4-nitrophenoxy)isoleucyl (S)-NIFE): In the specialized area of chiral analysis, this reagent has demonstrated excellent performance in terms of sensitivity and enantioselectivity for quantifying D-amino acids in biological fluids via UPLC-MS/MS. nih.gov

Isobaric Tags (e.g., aTRAQ, iTRAQ): These reagents are widely used in quantitative proteomics and metabolomics. researchgate.netcreative-proteomics.com They allow for the simultaneous analysis of multiple samples, providing relative and absolute quantification of amino acids with high precision. researchgate.net

The development of such reagents is crucial for applications in peptide/protein quantification, quality control in biopharmaceuticals, and targeted metabolomics. researchgate.netrsc.org

Advanced Spectroscopic and Mass Spectrometric Techniques for Deeper Characterization

The characterization of 2,4-Dinitrophenyl-L-aspartic acid benefits immensely from advanced analytical techniques that provide detailed structural and quantitative information. Mass spectrometry (MS), in particular, has become an indispensable tool. creative-proteomics.com

Negative ion chemical ionization mass spectrometry is highly effective for analyzing DNP-amino acid esters. The strong electrophilic nature of the DNP group facilitates selective and sensitive ionization, resulting in simple mass spectra where the molecular anion is typically the most abundant peak. nih.gov This method allows for the identification of amino acids in mixtures with picomole-level detection, often requiring chromatography only to differentiate isomers like leucine (B10760876) and isoleucine. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of ions. nih.gov For deprotonated N-(2,4-dinitrophenyl)amino acids, collisionally activated dissociation reveals characteristic fragmentation pathways. nih.govresearchgate.net These pathways often involve sequential neutral losses, such as the elimination of carbon dioxide (CO2) and water (H2O), which are indicative of specific molecular rearrangements and cyclization reactions occurring in the gas phase. nih.govresearchgate.net Plasma desorption mass spectrometry (PDMS) has also been explored for analyzing amino acid mixtures, with studies showing that the negative-ion mode often yields more easily interpretable spectra than the positive-ion mode. capes.gov.br

Beyond mass spectrometry, other spectroscopic methods are integral to understanding biomolecular structure and dynamics. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy can provide detailed information about the conformation and stereochemistry of DNP-amino acids and their interactions with other molecules. researchgate.net

Integration of Computational and Experimental Approaches for Mechanism Discovery

A powerful future direction is the synergy between experimental data and computational modeling to elucidate complex chemical mechanisms. The gas-phase fragmentation of DNP-amino acids observed in tandem mass spectrometry experiments can be rationalized and supported by theoretical calculations. nih.govresearchgate.net

For example, the collisionally activated fragmentation of deprotonated N-(2,4-dinitrophenyl)alanine and phenylalanine has been studied using a combination of MS/MS experiments and Density Functional Theory (DFT) modeling. nih.govresearchgate.net These integrated studies have shown that the ions undergo sequential eliminations of CO2 and H2O to form deprotonated benzimidazole-N-oxide derivatives. nih.govresearchgate.net This gas-phase cyclization is an analogue of the base-catalyzed cyclization that occurs in solution, a reaction that produces antibacterial agents. nih.govresearchgate.net

Computational methods can predict the most stable structures of molecules and calculate their spectroscopic properties, which can then be compared with experimental results from techniques like microwave spectroscopy. rsc.org This integrated approach provides a high degree of confidence in structural assignments and mechanistic proposals. For complex molecules, the combination of DFT and wave-function methods offers accurate results with reasonable computational cost, paving the way for detailed investigations of other fundamental biological building blocks. rsc.org

Exploration of Specific Enzyme-Ligand Interactions and Biochemical Pathways

DNP-derivatives of amino acids can serve as valuable probes for studying enzyme active sites and biochemical pathways. The introduction of the DNP group creates a structural analogue that can be used to investigate the binding requirements of enzymes that process the native amino acid. nih.gov For instance, studies on aspartate transcarbamoylase have used various substrate analogues to probe the structural requirements for binding and catalysis, revealing that electrostatic stabilization of the transition state is a key factor. nih.gov Such approaches have significant implications for designing specific enzyme inhibitors. nih.gov

The underlying biology of D-aspartate provides a compelling reason for studying its DNP derivative. D-aspartate is an endogenous amino acid found in the central nervous system and endocrine glands, where it acts as a signaling molecule. nih.gov It is known to be a coagonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory. nih.govdrugbank.com Furthermore, D-aspartate plays a significant role in the endocrine system, where it is involved in regulating hormone biosynthesis and has been shown to improve sperm motility. nih.gov

Future research could use DNP-L-aspartic acid and its D-isomer counterpart in structural mass spectrometry techniques like hydrogen-deuterium exchange (HDX-MS) to map ligand-induced conformational changes in receptors and enzymes. nih.gov By monitoring how the binding of a DNP-amino acid alters the solvent accessibility of a protein's backbone, researchers can identify specific binding sites and allosteric effects, providing dynamic insights into molecular recognition and function. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,4-Dinitrophenyl-L-aspartic acid in academic research?

- Methodological Answer : The compound is typically synthesized by reacting L-aspartic acid with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions. The reaction proceeds via nucleophilic aromatic substitution, where the amino group of aspartic acid attacks the electron-deficient aromatic ring of DNFB. Reaction progress is monitored using thin-layer chromatography (TLC). Purification involves recrystallization from a solvent system (e.g., ethanol/water) to isolate the yellow crystalline product. Enzymatic methods, such as those described for N-arylalkyl-substituted aspartic acids, may also be adapted for stereochemical control .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Structural confirmation requires multimodal analysis:

- Nuclear Magnetic Resonance (NMR) : and NMR spectra (e.g., δ ~8-9 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) validate the dinitrophenyl moiety and aspartic acid backbone .

- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) : Determines molecular weight (e.g., [M+H] ion) with ppm-level accuracy .

- Melting Point Analysis : Consistency with literature values (e.g., 236–239°C for analogous derivatives) confirms purity .

Q. What role does this compound play in peptide terminal amino acid analysis?

- Methodological Answer : The dinitrophenyl group reacts selectively with free N-terminal amino groups in peptides, forming stable, chromophoric derivatives. After acid hydrolysis, the terminal residue is isolated as a yellow dinitrophenyl-amino acid, identifiable via reversed-phase HPLC or capillary electrophoresis. This method is critical for Edman degradation alternatives, particularly in small peptide sequencing .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Methodological Answer : To ensure retention of the L-configuration:

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers, with mobile phases optimized for aspartic acid derivatives .

- Enzymatic Catalysis : Use stereoselective enzymes (e.g., aspartate-specific acylases) to selectively modify the L-enantiomer, minimizing racemization .

- Reaction pH Control : Maintain mildly alkaline conditions (pH 8–9) to stabilize the amino group while avoiding base-induced racemization .

Q. What methodologies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or HRMS adducts) require:

- Cross-Validation : Compare data with X-ray crystallography (for solid-state conformation) and infrared spectroscopy (for functional groups).

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or vibrational spectra to reconcile experimental observations .

- Impurity Profiling : Use gradient-elution HPLC (e.g., C18 columns with acetonitrile/water gradients) to detect and quantify byproducts .

Q. How to design experiments to study enzyme interactions with this compound?

- Methodological Answer :

- Kinetic Assays : Measure and under varying substrate concentrations using UV-Vis spectroscopy (λ = 360 nm for dinitrophenyl absorbance).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes.

- Site-Directed Mutagenesis : Identify active-site residues critical for binding by comparing wild-type and mutant enzyme kinetics .

Methodological Considerations for Literature Review

Q. How to systematically review existing literature on this compound?

- Methodological Answer :

- Database Searches : Use CAS RN (e.g., 32213-95-9 for related derivatives) in SciFinder or Reaxys to retrieve synthesis and application data .

- Regulatory Sources : Consult toxicological profiles (e.g., ATSDR guidelines) for safety data, though direct toxicity studies on this compound may require extrapolation from analogs .

- Gray Literature : Include dissertations and conference proceedings via ProQuest or institutional repositories for unpublished methodological insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。